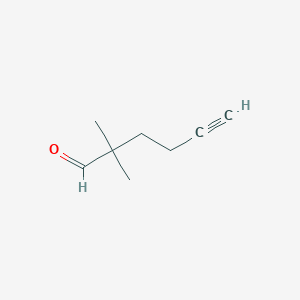

2,2-Dimethylhex-5-ynal

CAS No.:

Cat. No.: VC17814126

Molecular Formula: C8H12O

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12O |

|---|---|

| Molecular Weight | 124.18 g/mol |

| IUPAC Name | 2,2-dimethylhex-5-ynal |

| Standard InChI | InChI=1S/C8H12O/c1-4-5-6-8(2,3)7-9/h1,7H,5-6H2,2-3H3 |

| Standard InChI Key | IZIYNRZYWXARCW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CCC#C)C=O |

Introduction

2,2-Dimethylhex-5-ynal is an organic compound characterized by its unique molecular structure, which includes a terminal alkyne functional group and an aldehyde group. The compound's molecular formula is C₈H₁₂O, and its molecular weight is approximately 124.18 g/mol, as reported by PubChem . This dual functionality makes it a valuable intermediate in various organic synthesis reactions.

Synthesis Methods

The synthesis of 2,2-Dimethylhex-5-ynal can be achieved through several methods, which often involve the use of specific catalysts and reaction conditions to optimize yield and purity. Common methods include:

-

Alkyne Formation: This involves the creation of the alkyne bond through reactions such as the Corey-Fuchs reaction.

-

Aldehyde Formation: This step typically involves oxidation reactions to introduce the aldehyde group.

The choice of synthesis method depends on the desired purity and yield of the product.

Applications and Reactions

2,2-Dimethylhex-5-ynal participates in various chemical reactions typical for aldehydes and alkynes. Its applications span across organic synthesis, fragrance chemistry, and potential biological interactions.

| Reaction Type | Description |

|---|---|

| Electrophilic Addition | Addition reactions to the alkyne group. |

| Nucleophilic Attack | Reactions involving the aldehyde group. |

| Organic Synthesis | Used as an intermediate in complex molecule synthesis. |

Safety and Handling

Safety data sheets indicate that while generally stable under normal conditions, precautions should be taken due to potential irritant properties associated with aldehydes. Handling should be done in well-ventilated areas with appropriate protective gear.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume